1-(Pyrrolidin-2-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

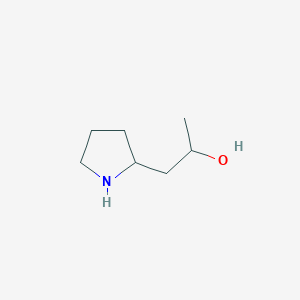

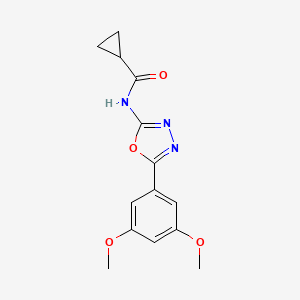

“1-(Pyrrolidin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 . The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Synthesis Analysis

The compound has been synthesized and used as a chiral auxiliary in stereoselective aldol reactions with benzaldehyde . The synthesis process involved the N-propionylation of the pyrrolidine derivative . The stereoselectivity of the reactions was investigated as a function of temperature, solvent, chelating agent, and the amount of the chelating agent used .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a propan-2-ol group .Chemical Reactions Analysis

In the context of chemical reactions, “this compound” has been used in stereoselective aldol reactions with benzaldehyde . The compound served as a chiral auxiliary in these reactions .Scientific Research Applications

Thermodynamic Properties

Research by Mehta, Chauhan, and Triphati (1997) focused on the thermodynamics of pyrrolidin-2-one mixtures, providing insights into the molar enthalpies of mixtures like pyrrolidin-2-one with various alcohols, which may include compounds similar to 1-(pyrrolidin-2-yl)propan-2-ol. Their findings revealed positive values for excess molar enthalpies across most mixtures, indicating specific interactions between components (Mehta, Chauhan, & Triphati, 1997).

Molecular Interactions and Properties

A study by Yadav, Sharma, and Sharma (2009) examined molecular interactions in pyrrolidin-2-one and lower alkanol mixtures. They utilized graph theory to predict and analyze the excess thermodynamic properties of these mixtures, which could be relevant for compounds like this compound (Yadav, Sharma, & Sharma, 2009).

Catalytic and Enantioselective Applications

Cui Yan-fang (2008) investigated a derivative of a new chiral organocatalyst based on the pyrrolidin-2-yl structure. This research is directly relevant to understanding the potential catalytic properties of similar compounds, such as this compound, in asymmetric synthesis (Cui Yan-fang, 2008).

Biological Activity and Molecular Docking

Ilić et al. (2021) explored the deoxyribonuclease I (DNase I) inhibitory properties of 1-(pyrrolidin-2-yl)propan-2-one derivatives. Their research included molecular docking and dynamics simulations, which could provide insights into the biological activity of structurally related compounds like this compound (Ilić et al., 2021).

Stereochemistry and Asymmetric Synthesis

Research by Andersson and Hedenström (2004) on the stereoselective alkylation of chiral auxiliaries derived from proline, such as (S)-2-(pyrrolidin-2-yl)propan-2-ol, highlights the significance of this compound in asymmetric synthesis and stereochemistry (Andersson & Hedenström, 2004).

Future Directions

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which include 1-(pyrrolidin-2-yl)propan-2-ol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the targets’ function.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence various biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules, such as nitrogen in the pyrrolidine ring, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Given the known biological activity of pyrrolidine derivatives , it is plausible that this compound could have significant effects at the molecular and cellular levels.

Action Environment

It is known that differences in stereoselectivity can be investigated as a function of temperature, solvent, chelating agent, and the amount of the chelating agent used . This suggests that environmental factors could potentially influence the action of this compound.

properties

IUPAC Name |

1-pyrrolidin-2-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(9)5-7-3-2-4-8-7/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOPDCKXNICFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)

![(1R,3s,5S)-phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)

![(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2978506.png)

![7-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2978509.png)

![7-(4-methoxyphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2978510.png)

![5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2978515.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2978519.png)